molecular formula C7H10ClNO B14723745 1-Chloro-2-isocyanatocyclohexane CAS No. 13592-13-7

1-Chloro-2-isocyanatocyclohexane

Cat. No.: B14723745
CAS No.: 13592-13-7
M. Wt: 159.61 g/mol
InChI Key: PDJISIIISGZOOQ-UHFFFAOYSA-N
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Description

1-Chloro-2-isocyanatocyclohexane is an organic compound with the molecular formula C7H10ClNO It is a derivative of cyclohexane, where a chlorine atom and an isocyanate group are attached to adjacent carbon atoms on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-isocyanatocyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with phosgene to form cyclohexyl isocyanate, which is then chlorinated to yield this compound . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of reactive intermediates. The use of automated systems can help control reaction parameters, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-isocyanatocyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

    Addition Reactions: The isocyanate group can react with nucleophiles, such as water or alcohols, to form ureas or carbamates.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution and addition reactions.

    Solvents: Dichloromethane, chloroform, and tetrahydrofuran are frequently used solvents.

    Catalysts: Lewis acids, such as aluminum chloride or boron trifluoride, can be employed to facilitate certain reactions.

Major Products Formed:

    Ureas: Formed by the reaction of the isocyanate group with amines.

    Carbamates: Formed by the reaction of the isocyanate group with alcohols.

    Heterocycles: Formed through cyclization reactions involving the isocyanate group.

Scientific Research Applications

1-Chloro-2-isocyanatocyclohexane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the preparation of polymers and resins with specific properties, such as enhanced thermal stability or mechanical strength.

    Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active compounds due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 1-chloro-2-isocyanatocyclohexane involves the reactivity of its isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable adducts. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

    Cyclohexyl isocyanate: Similar structure but lacks the chlorine atom.

    1-Chloro-2-methylcyclohexane: Similar structure but has a methyl group instead of an isocyanate group.

    1-Chloro-2-nitrocyclohexane: Similar structure but has a nitro group instead of an isocyanate group.

Uniqueness: 1-Chloro-2-isocyanatocyclohexane is unique due to the presence of both a chlorine atom and an isocyanate group on the cyclohexane ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.

Properties

CAS No.

13592-13-7

Molecular Formula

C7H10ClNO

Molecular Weight

159.61 g/mol

IUPAC Name

1-chloro-2-isocyanatocyclohexane

InChI

InChI=1S/C7H10ClNO/c8-6-3-1-2-4-7(6)9-5-10/h6-7H,1-4H2

InChI Key

PDJISIIISGZOOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N=C=O)Cl

Origin of Product

United States

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